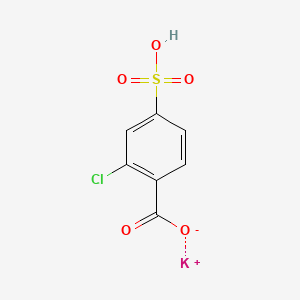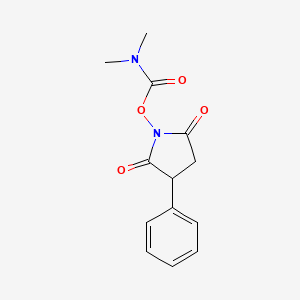![molecular formula C13H10Br2INO B12649917 2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 7466-75-3](/img/structure/B12649917.png)
2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 402752 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new cancer therapies.
Análisis De Reacciones Químicas
NSC 402752 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
NSC 402752 has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: NSC 402752 is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: This compound is being investigated for its potential therapeutic effects, particularly in cancer research.
Industry: NSC 402752 may have applications in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 402752 involves its interaction with specific molecular targets and pathways. The compound may exert its effects through various mechanisms, including:
Cellular Signaling: NSC 402752 may modulate cellular signaling pathways, leading to changes in cell behavior and function.
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic processes and cellular functions.
Gene Expression: NSC 402752 may influence gene expression, leading to changes in protein synthesis and cellular responses.
Comparación Con Compuestos Similares
NSC 402752 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: This compound is also part of the National Cancer Institute’s Developmental Therapeutics Program and has similar applications in cancer research.
NSC 125973: Another compound with similar properties and applications in scientific research.
NSC 402752 stands out due to its specific molecular structure and unique properties, making it a valuable compound for various scientific studies.
Propiedades
Número CAS |
7466-75-3 |
|---|---|
Fórmula molecular |
C13H10Br2INO |
Peso molecular |
482.94 g/mol |
Nombre IUPAC |
2-(2-bromopyridin-1-ium-1-yl)-1-(4-iodophenyl)ethanone;bromide |
InChI |
InChI=1S/C13H10BrINO.BrH/c14-13-3-1-2-8-16(13)9-12(17)10-4-6-11(15)7-5-10;/h1-8H,9H2;1H/q+1;/p-1 |
Clave InChI |
DYDAFFKWWUAXCT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C(=C1)Br)CC(=O)C2=CC=C(C=C2)I.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



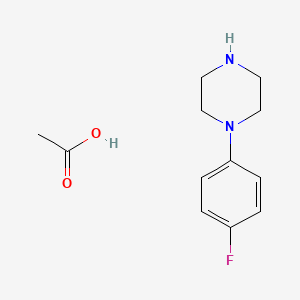




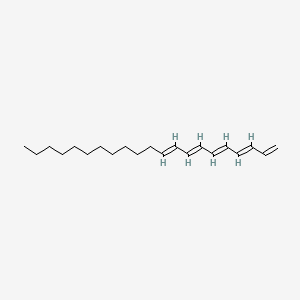

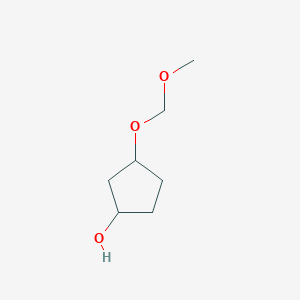
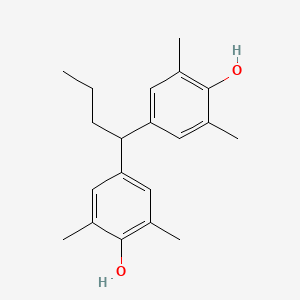
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
